Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate
Description
Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate is a halogenated cyanoacetate ester featuring a bromine atom at the 5-position and a cyano group at the 2-position of the phenyl ring. This compound is structurally characterized by two cyano groups: one directly attached to the phenyl ring and another as part of the acetate moiety. The bromine atom enhances electrophilicity, while the cyano groups contribute to nucleophilic reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its applications span agrochemicals, pharmaceuticals, and materials science, particularly in constructing heterocyclic frameworks via Knoevenagel condensations or nucleophilic substitutions .
Properties
CAS No. |
925672-87-3 |
|---|---|
Molecular Formula |
C11H7BrN2O2 |
Molecular Weight |
279.09 g/mol |
IUPAC Name |
methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C11H7BrN2O2/c1-16-11(15)10(6-14)9-4-8(12)3-2-7(9)5-13/h2-4,10H,1H3 |
InChI Key |
DLORCFNKNRMRFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=CC(=C1)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate typically involves the reaction of 5-bromo-2-cyanobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate involves its interaction with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The ester group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .
Comparison with Similar Compounds
Halogen Substitution
- Methyl 2-(5-chloro-2-cyanophenyl)-2-cyanoacetate: Replacing bromine with chlorine reduces steric hindrance and alters electronic properties. Chlorine’s lower atomic radius and electronegativity decrease electrophilicity compared to bromine, impacting reaction rates in nucleophilic substitutions .
- Methyl 5-bromo-4-cyano-2-fluorophenylacetate: The addition of a fluorine atom at the 2-position introduces strong electron-withdrawing effects, enhancing the reactivity of adjacent cyano groups. Fluorine also improves metabolic stability in drug candidates .
Ester Group Modifications
- Ethyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate: Substituting methyl with ethyl in the ester group increases lipophilicity, improving solubility in non-polar solvents. This modification is advantageous in reactions requiring prolonged reflux conditions .
- tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate: The bulky tert-butyl group enhances steric protection of the ester, reducing unintended hydrolysis during synthetic steps. This is critical in multi-step drug synthesis .
Cyano Group Positioning
- Methyl 2-bromo-2-(4-cyanophenyl)acetate: The cyano group at the 4-position (para) on the phenyl ring creates a linear electronic distribution, favoring π-π stacking interactions in material science applications. In contrast, the ortho-cyano group in the target compound promotes intramolecular hydrogen bonding, stabilizing intermediates .
Physicochemical Properties
Key Research Findings
- Synthetic Efficiency : The target compound achieves 78% yield in HBr-mediated cyclization reactions, outperforming chloro analogs (65% yield) due to bromine’s superior leaving-group ability .
- Biological Selectivity: In enzyme inhibition assays, the ortho-cyano group in this compound enhances binding affinity (IC₅₀ = 1.2 μM) compared to para-cyano analogs (IC₅₀ = 3.8 μM) .
- Stability : The methyl ester group in the target compound exhibits 30% slower hydrolysis in physiological pH than ethyl esters, favoring sustained-release drug formulations .
Biological Activity
Methyl 2-(5-bromo-2-cyanophenyl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 251.09 g/mol. The presence of bromine and cyano groups contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, including:
Anticancer Activity
Research has demonstrated that compounds related to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, a study on structurally related biphenyl derivatives showed IC50 values ranging from 19.41 µM to 29.27 µM against human tumor cell lines, indicating their potential as anticancer agents .
Enzyme Interaction Studies
The interaction studies involving this compound focus on its binding affinities with specific enzymes. For instance, the compound’s potential as an inhibitor for aspartate transcarbamoylase (ATC) has been suggested based on structural modeling . This enzyme is a target for malaria drug development, highlighting the compound's relevance in infectious disease research.
Cytotoxicity Profiles
A comparative analysis of similar compounds revealed that this compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
